molecular formula C20H27N5O5S B2882672 ethyl 4-(N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)sulfamoyl)benzoate CAS No. 1171319-77-9

ethyl 4-(N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)sulfamoyl)benzoate

Cat. No.: B2882672
CAS No.: 1171319-77-9
M. Wt: 449.53
InChI Key: VEUFATCLUOUKNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C20H27N5O5S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, including ethyl 4-(N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)sulfamoyl)benzoate, for their potential as antibacterial agents. These compounds have shown high activities against bacteria (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-inflammatory Activities Novel pyrazolopyrimidines derivatives, related to the this compound structure, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in cytotoxic studies against cancer cell lines (Rahmouni et al., 2016).

Environmental Impact and Degradation Studies on chlorimuron-ethyl, a related compound, have investigated its degradation by Aspergillus niger in agricultural soil. This research is vital for understanding the environmental impact and biodegradation pathways of such compounds (Sharma, Banerjee, & Choudhury, 2012).

Antimicrobial Activity Research into the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally similar to this compound, has shown significant antimicrobial properties against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).

Antiulcer Applications Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate, a compound related to this compound, has been synthesized and evaluated for antiulcer properties, showing promise as a H+/K(+)-ATPase inhibitor with mucosal protective activity (Terashima et al., 1995).

Properties

IUPAC Name

ethyl 4-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O5S/c1-3-29-20(26)16-4-6-17(7-5-16)31(27,28)23-8-13-30-19-14-18(21-15-22-19)25-11-9-24(2)10-12-25/h4-7,14-15,23H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUFATCLUOUKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NC=NC(=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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